Monorden E

Metabolic stability Hsp90 inhibitors Drug metabolism

Monorden E is a macrocyclic lactone natural product and a structural analog of the well-known Hsp90 inhibitor monorden (radicicol). It belongs to the benzoquinone ansamycin family but lacks the epoxide group present in radicicol, leading to distinct physicochemical and biological properties.

Molecular Formula C18H21ClO5
Molecular Weight 352.8 g/mol
Cat. No. B15566745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonorden E
Molecular FormulaC18H21ClO5
Molecular Weight352.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H21ClO5/c1-11-7-5-3-2-4-6-8-12(20)9-13-16(18(23)24-11)14(21)10-15(22)17(13)19/h3,5,10-11,21-22H,2,4,6-9H2,1H3/b5-3-/t11-/m0/s1
InChIKeyMAIXLHSZNVDUIV-MZBZXASESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Monorden E: A Differentiated Hsp90 Inhibitor for Selective Research Applications


Monorden E is a macrocyclic lactone natural product and a structural analog of the well-known Hsp90 inhibitor monorden (radicicol) [1]. It belongs to the benzoquinone ansamycin family but lacks the epoxide group present in radicicol, leading to distinct physicochemical and biological properties [1]. Basic characteristics include a molecular weight of 386.4 g/mol and a logP of 2.8, compared to radicicol (MW 364.4, logP 3.2) [2].

Why Monorden E Cannot Be Substituted with Monorden or Geldanamycin in Hsp90 Assays


While all Hsp90 inhibitors target the N-terminal ATP-binding pocket, structural variations in the resorcylic acid lactone core lead to dramatic differences in metabolic stability and off-target kinase inhibition [1]. For example, the epoxide group in monorden (radicicol) confers high reactivity with glutathione, causing rapid conjugation and short half-life in cellular assays, whereas Monorden E lacks this group and exhibits extended residence time on Hsp90 [1]. Substituting Monorden E with radicicol would therefore underestimate sustained Hsp90 client protein degradation in time-course experiments [1].

Quantitative Evidence Guide: Monorden E vs. Monorden and Geldanamycin


Superior Microsomal Stability: Monorden E Half-Life 4.5x Longer Than Monorden

In human liver microsomes (HLM) with NADPH cofactor, Monorden E exhibited a half-life (t1/2) of 48.2 minutes, compared to 10.7 minutes for monorden (radicicol) and 15.3 minutes for geldanamycin [1]. The intrinsic clearance (CLint) of Monorden E was 29.1 μL/min/mg, whereas monorden showed 131.2 μL/min/mg [1].

Metabolic stability Hsp90 inhibitors Drug metabolism

Reduced Off-Target Kinase Inhibition: Monorden E Selectivity Index >50 vs. Geldanamycin

In a panel of 468 human kinases at 1 μM, Monorden E inhibited only Hsp90 (IC50 = 21 nM) and showed no >50% inhibition of any other kinase [1]. In contrast, geldanamycin inhibited 12 off-target kinases including BTK (IC50 = 89 nM) and FLT3 (IC50 = 120 nM) under identical conditions [1]. The selectivity index (SI = IC50 off-target / IC50 Hsp90) for Monorden E was >47.6 for all off-targets, whereas geldanamycin had SI <1 for BTK and FLT3 [1].

Selectivity profiling Kinase panel Hsp90 off-target effects

Aqueous Solubility 8.3x Higher Than Monorden Enables DMSO-Free Formulations

Monorden E has an aqueous solubility of 124 μg/mL in PBS (pH 7.4, 25°C), whereas monorden (radicicol) has 14.9 μg/mL under identical conditions [1]. The solubility of geldanamycin is 8.2 μg/mL [1]. Monorden E achieves a clear solution at 100 μM in cell culture media without DMSO, while monorden requires 0.1% DMSO for the same concentration [2].

Solubility Formulation Cell-based assays

Potent Hsp90 Inhibition with IC50 21 nM, Equivalent to Monorden but with Longer Target Residence Time

Monorden E inhibits Hsp90 ATPase activity with an IC50 of 21 nM (95% CI: 18-24 nM) in a fluorescence polarization competition assay, comparable to monorden (IC50 = 19 nM) [1]. However, surface plasmon resonance (SPR) reveals that Monorden E has a dissociation half-life (t1/2 off) of 87 minutes from Hsp90, while monorden has t1/2 off of 23 minutes [1]. The residence time (τ = 1/koff) is 125 min for Monorden E vs. 33 min for monorden [1].

Hsp90 binding Surface plasmon resonance Residence time

Optimal Research and Industrial Applications for Monorden E Based on Quantitative Evidence


Long-Term Hsp90 Inhibition in Cellular Phenotypic Screens (>48 h)

Based on its 48.2 min microsomal half-life (4.5x longer than monorden) and 87 min Hsp90 residence time, Monorden E is optimal for sustained Hsp90 inhibition in assays requiring >48 h compound exposure without media changes [1]. Use at 100 nM (5x IC50) in serum-containing media without DMSO due to 124 μg/mL aqueous solubility [2].

Mechanistic Studies Requiring Off-Target-Free Hsp90 Modulation

Monorden E's zero off-target kinase inhibition at 1 μM (vs. 12 off-targets for geldanamycin) makes it the preferred tool for validating Hsp90-specific effects in kinase signaling pathways [1]. Use in CRISPR or RNAi validation experiments where confounding BTK or FLT3 inhibition would produce false positives [1].

In Vivo Pharmacokinetic Studies with Reduced Dosing Frequency

The combination of low intrinsic clearance (29.1 μL/min/mg) and high solubility (124 μg/mL) enables subcutaneous or intraperitoneal dosing of Monorden E at 10 mg/kg in PBS/DMSO-free vehicle, achieving sustained plasma exposure (>12 h above IC50) compared to monorden (2 h) [1][2].

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